1,4-Dideoxy-1,4-imino-D-allitol
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Overview
Description
1,4-Dideoxy-1,4-imino-D-allitol is a synthetic compound known for its potent inhibitory properties against various enzymes. It is a derivative of D-allitol, where the hydroxyl groups at positions 1 and 4 are replaced by an imino group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of 1,4-Dideoxy-1,4-imino-D-allitol typically involves several steps:
Starting Material: The synthesis begins with 2,3:5,6-di-O-isopropylidene-β-D-gulofuranose.
Oxime Formation: The hydroxylamine treatment of the starting material forms an oxime.
Mesylation: The oxime is then treated with methanesulphonyl chloride in pyridine to form a mesylate.
Reduction and Hydrolysis: The mesylate is reduced using lithium aluminium hydride, followed by acid hydrolysis to yield this compound hydrochloride.
Chemical Reactions Analysis
1,4-Dideoxy-1,4-imino-D-allitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the imino group, leading to different derivatives.
Substitution: The imino group can participate in substitution reactions with various reagents, forming new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dideoxy-1,4-imino-D-allitol has several scientific research applications:
Enzyme Inhibition: It is a potent inhibitor of enzymes such as glycogen phosphorylase and α-glucosidases.
Pharmaceutical Research: Due to its inhibitory properties, it is explored as a potential therapeutic agent for diseases like diabetes, cancer, and lysosomal storage disorders.
Chemical Biology: The compound is used as a tool to explore the mechanisms of glycosidases and other enzymes, providing insights into their function and regulation.
Mechanism of Action
The mechanism of action of 1,4-Dideoxy-1,4-imino-D-allitol involves its interaction with enzyme active sites. The imino group mimics the transition state of enzyme-catalyzed reactions, allowing the compound to bind tightly to the enzyme and inhibit its activity. This inhibition can be highly selective, depending on the enzyme and the specific structure of the compound .
Comparison with Similar Compounds
1,4-Dideoxy-1,4-imino-D-allitol is compared with other similar compounds, such as:
1,4-Dideoxy-1,4-imino-D-arabinitol: Both compounds are potent enzyme inhibitors, but they differ in their specific enzyme targets and inhibitory potency.
1,4-Dideoxy-1,4-imino-D-mannitol: This compound shares a similar structure but has different inhibitory properties and applications.
1,4-Dideoxy-1,4-imino-D-xylitol: Another similar compound with distinct enzyme inhibition profiles and uses in research.
The uniqueness of this compound lies in its specific inhibitory properties and the range of enzymes it can target, making it a versatile tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
117770-14-6 |
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Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m0/s1 |
InChI Key |
RVNSAAIWCWTCTJ-AZGQCCRYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)[C@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Origin of Product |
United States |
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